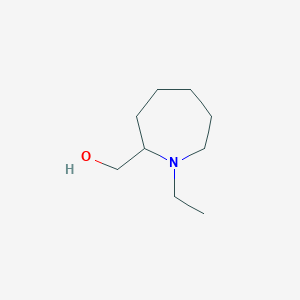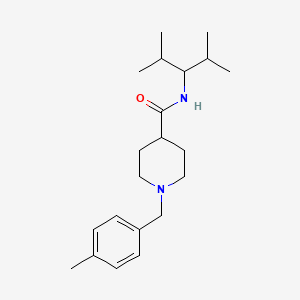![molecular formula C21H31N3O2 B5223037 N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5223037.png)
N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide works by irreversibly binding to BTK and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells.
Biochemical and physiological effects:
In preclinical studies, N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit the growth and proliferation of cancer cells. N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has also been shown to enhance the anti-tumor activity of other therapies, including chemotherapy and immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is its potential toxicity, which may limit its use in combination with other therapies.
Orientations Futures
For the development of N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and scheduling of N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide, as well as its potential use in combination with other therapies. Finally, the development of novel BTK inhibitors with improved potency and selectivity may provide additional therapeutic options for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine and 2-bromoacetyl cycloheptanone to form 2-(4-methylbenzyl)-cycloheptanone. This intermediate is then reacted with piperazine and acetic anhydride to form N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide.
Applications De Recherche Scientifique
N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-cycloheptyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies.
Propriétés
IUPAC Name |
N-cycloheptyl-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16-8-10-17(11-9-16)15-24-13-12-22-21(26)19(24)14-20(25)23-18-6-4-2-3-5-7-18/h8-11,18-19H,2-7,12-15H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEAUOLKESHCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)

![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)


![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)
![4-methyl-N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5223020.png)

![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5223047.png)